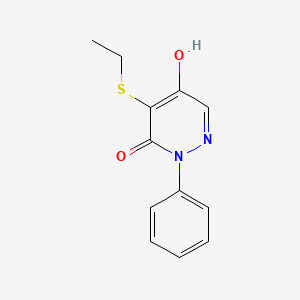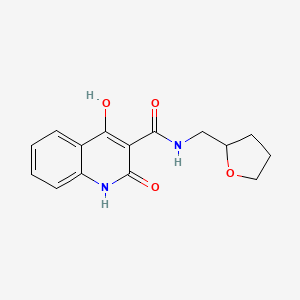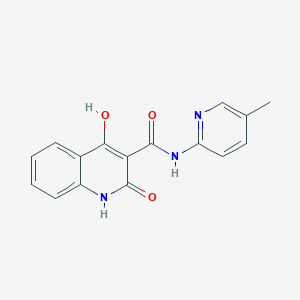
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as HMN-176, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it has been suggested that this compound may act through multiple pathways. In cancer cells, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This inhibition leads to the suppression of viral replication and may prevent the development of drug-resistant strains of the virus.
Biochemical and Physiological Effects:
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer treatment. In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit viral replication and prevent the development of drug-resistant strains of the virus. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, may also benefit from the anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its well-documented biological activity and potential therapeutic applications. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, one limitation of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential application is in the treatment of drug-resistant viral infections, such as HIV and hepatitis C. 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, which may prevent the development of drug-resistant strains of the virus.
Another potential application is in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of these diseases.
Finally, the development of new analogs and derivatives of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may lead to the discovery of more potent and selective compounds with improved bioavailability and therapeutic efficacy.
Synthesemethoden
The synthesis of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-methylquinoline with 2-cyanopyridine in the presence of a base, followed by the addition of an amine to form the corresponding amide. The final product is obtained through a series of purification steps, including recrystallization and chromatography. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has also been studied for its anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-12(17-8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBFTHPJUDUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

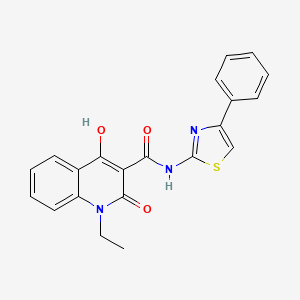
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
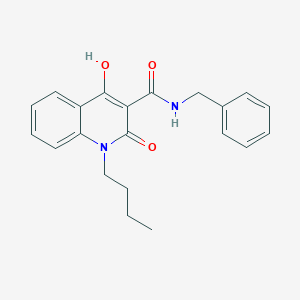
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
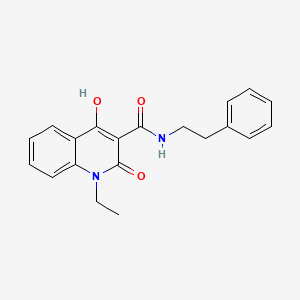
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)

